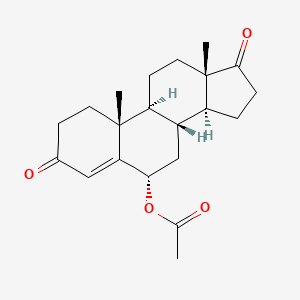
6alpha-Acetoxy-4-androstene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Acetoxy-4-androstene-3,17-dione is a synthetic steroidal compound derived from androstane It is structurally characterized by an acetoxy group at the 6alpha position and keto groups at the 3 and 17 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Acetoxy-4-androstene-3,17-dione typically involves the acetylation of 4-androstene-3,17-dione. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure selective acetylation at the 6alpha position .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial transformation of phytosterols. Engineered strains of Mycobacterium are employed to convert phytosterols into 4-androstene-3,17-dione, which is then acetylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Acetoxy-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming 6alpha-acetoxy-4-androstene-3,17-diol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .
Scientific Research Applications
6alpha-Acetoxy-4-androstene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is used in studies related to steroid metabolism and enzyme activity.
Industry: The compound is utilized in the production of steroidal pharmaceuticals and as a precursor for other bioactive steroids
Mechanism of Action
The mechanism of action of 6alpha-Acetoxy-4-androstene-3,17-dione involves its conversion to active metabolites in the body. These metabolites interact with androgen and estrogen receptors, influencing various physiological processes. The compound acts as a prohormone, being converted to testosterone and estrone, which then exert their effects through binding to their respective receptors .
Comparison with Similar Compounds
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
1,4-Androstadiene-3,17-dione: Another steroidal compound with similar applications.
9alpha-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with distinct biological activity
Uniqueness: 6alpha-Acetoxy-4-androstene-3,17-dione is unique due to its specific acetoxy group at the 6alpha position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes and receptors compared to its non-acetylated counterparts .
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-18-11-14-15-4-5-19(24)21(15,3)9-7-16(14)20(2)8-6-13(23)10-17(18)20/h10,14-16,18H,4-9,11H2,1-3H3/t14-,15-,16-,18-,20+,21-/m0/s1 |
InChI Key |
WGJULUODXUVWJZ-ZYVPZICASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C |
Canonical SMILES |
CC(=O)OC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















